molecular formula C22H21N7O2 B2820838 benzyl 4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate CAS No. 920178-17-2

benzyl 4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate

Cat. No. B2820838
CAS RN: 920178-17-2
M. Wt: 415.457
InChI Key: SXRWLCPKPDUZRN-UHFFFAOYSA-N
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Description

The compound “benzyl 4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate” belongs to the class of triazolopyrimidines . Triazolopyrimidines are a type of heterocyclic compounds that have been widely studied due to their diverse biological activities . They have been found to have antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .

Scientific Research Applications

Antimicrobial Activity

The compound’s structure suggests potential antimicrobial properties. In a study by Abdelhamid et al., a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized. These compounds were screened for their antimicrobial activity against various microorganisms . Further research could explore its efficacy against specific bacterial strains, fungi, and viruses.

Drug Discovery and Pharmacophores

1,3,4-Thiadiazoles are well-known heterocyclic pharmacophores with diverse biological activities. They have been investigated for their potential as anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive agents. Additionally, thiazoles are present in drugs developed for allergies, hypertension, inflammation, bacterial infections, and more. The compound’s unique structure may contribute to its pharmacological effects .

Triazolopyrimidines and Pharmacological Activities

1,2,4-Triazolopyrimidines have gained interest due to their significant pharmacological activities. These include antitumor, antimalarial, antimicrobial, anti-inflammatory, and antifungal properties. Researchers have also explored their potency in macrophage activation. Investigating the compound’s impact on specific cellular pathways could reveal novel therapeutic applications .

LSD1 Inhibition

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold has been used as a template for designing new LSD1 (lysine-specific demethylase 1) inhibitors. Docking studies suggest that interactions between the compound and specific amino acids, such as Met332, contribute to its improved activity. These inhibitors hold promise for epigenetic therapies and cancer treatment .

Synthetic Chemistry and Materials Science

Although absent in nature, 1,2,3-triazoles find broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science. Researchers continue to explore their versatile properties and potential applications .

properties

IUPAC Name

benzyl 4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7O2/c30-22(31-15-17-7-3-1-4-8-17)28-13-11-27(12-14-28)20-19-21(24-16-23-20)29(26-25-19)18-9-5-2-6-10-18/h1-10,16H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRWLCPKPDUZRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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